molecular formula C21H19N3O3S B2803129 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872689-28-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide

货号: B2803129
CAS 编号: 872689-28-6
分子量: 393.46
InChI 键: QVTGEHVTYPZGDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article presents a detailed overview of its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonamide and acetamide components. The general synthetic pathway includes:

  • Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine, which is reacted with sulfonyl chlorides in the presence of a base to form sulfonamides.
  • Acetamide Formation : The sulfonamide is then reacted with bromoacetyl derivatives to yield the final acetamide product.

The synthetic route has been validated through spectral analysis methods such as IR and NMR spectroscopy to confirm the structure of the synthesized compounds .

Enzyme Inhibition

Research indicates that compounds containing the 1,4-benzodioxane moiety exhibit significant biological activities, particularly as enzyme inhibitors. The synthesized compound was evaluated for its inhibitory effects on various enzymes:

  • α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 diabetes management. Studies have shown that derivatives of benzodioxane exhibit substantial inhibitory activity against α-glucosidase, indicating potential use in managing postprandial hyperglycemia .
  • Acetylcholinesterase (AChE) : While the compound showed weaker inhibition against AChE, which is relevant for Alzheimer's disease treatment, it still holds promise as a multi-target approach in neurodegenerative disease therapies .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. In vitro studies have demonstrated that similar acetamide derivatives can mitigate oxidative stress-induced neuroinflammation, which is a hallmark of neurodegenerative diseases. This suggests that this compound may also possess neuroprotective effects worth investigating further .

In Vitro Studies

Several studies have been conducted to assess the biological activity of related compounds:

  • Enzyme Inhibition Studies : A study reported that various benzodioxane derivatives exhibited IC50 values indicating effective inhibition against α-glucosidase and moderate inhibition against AChE. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced inhibitory potency .
  • Cytotoxicity Assays : Other derivatives were tested against cancer cell lines (e.g., MCF-7) showing promising cytotoxic effects with EC50 values suggesting significant anti-proliferative activity compared to standard chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. These studies support the observed enzyme inhibition data by illustrating how structural features facilitate interactions at the active sites of α-glucosidase and AChE .

科学研究应用

Enzyme Inhibition

Research has demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide exhibit significant enzyme inhibitory properties. For instance:

  • Acetylcholinesterase Inhibition : This compound and its derivatives have shown potential in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .
  • Alpha-glucosidase Inhibition : Additionally, these compounds have been evaluated for their ability to inhibit alpha-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .

Antimicrobial Activity

Studies have indicated that compounds containing the benzodioxin moiety possess antimicrobial properties. The presence of the pyridazine and sulfanyl groups may enhance their efficacy against various pathogens. This makes them candidates for further development as antibacterial or antifungal agents.

Anticancer Potential

There is emerging evidence suggesting that benzodioxin derivatives can exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways . Further investigation into the specific mechanisms and efficacy in different cancer types is warranted.

Therapeutic Applications in Diabetes and Alzheimer's Disease

A notable study focused on synthesizing sulfonamide derivatives from benzodioxin and evaluating their potential as therapeutic agents for T2DM and Alzheimer’s disease. The synthesized compounds were screened for their inhibitory effects on key enzymes related to these conditions. Results indicated a promising profile for selected derivatives, leading to further exploration in vivo .

Antimicrobial Efficacy

In another study investigating the antimicrobial properties of benzodioxin-containing compounds, several derivatives were tested against common bacterial strains. The results showed that certain compounds exhibited significant inhibition zones compared to controls, indicating their potential as new antimicrobial agents .

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14-2-4-15(5-3-14)17-7-9-21(24-23-17)28-13-20(25)22-16-6-8-18-19(12-16)27-11-10-26-18/h2-9,12H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTGEHVTYPZGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。